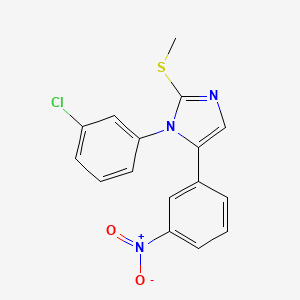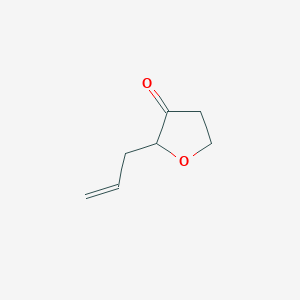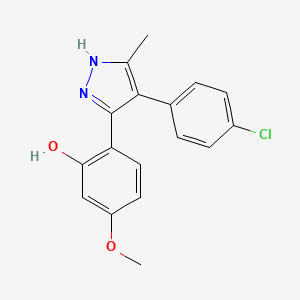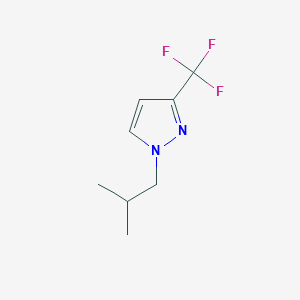![molecular formula C19H19NO2 B2470186 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 1242817-98-6](/img/structure/B2470186.png)
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a structurally intricate molecule characterized by its fused polycyclic framework. This complex structure comprises multiple ring systems, including cyclopenta and pyrido components, contributing to its distinct chemical and physical properties.
科学研究应用
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid has diverse applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It also serves as a template in developing polycyclic aromatic hydrocarbons (PAHs).
Biology: Investigated for its potential as a ligand in binding studies, particularly with proteins and DNA. Its structural mimicry of biological molecules makes it a useful tool in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with various biological targets.
Industry: Employed in the synthesis of advanced materials and polymers due to its rigid polycyclic framework, which can impart desirable mechanical and thermal properties.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid typically involves multi-step organic reactions. The key steps often include:
Formation of the Polycyclic Framework: This stage utilizes intramolecular cyclization reactions, often starting from simple precursors like substituted cyclopentenes and pyridines.
Hydrogenation: The polycyclic intermediates are subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) under elevated pressures and temperatures to achieve the saturated hydrocarbon framework.
Carboxylation: Introduction of the carboxylic acid group generally involves reactions like the Grignard reaction or the use of carboxylating agents such as carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-throughput synthesis techniques are often employed to streamline the process. Automation and real-time monitoring systems are integrated to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges within its polycyclic structure, using agents like KMnO4 or CrO3.
Reduction: Reductive transformations, such as hydrogenation or the use of sodium borohydride (NaBH4), can modify functional groups or further reduce unsaturated intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions adjacent to nitrogen atoms in the pyridine ring, under controlled conditions using halides or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, nucleophiles (NH3, OH⁻)
Major Products
The major products of these reactions depend on the specific pathways and conditions employed. For instance, oxidation can yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
作用机制
The compound's mechanism of action is intricately tied to its interaction with molecular targets. Its polycyclic framework allows it to intercalate into biological molecules like DNA, potentially disrupting replication and transcription processes. Additionally, it can act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, influencing enzymatic pathways and metabolic processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares a partially similar ring structure but lacks the extended polycyclic framework.
Cyclopenta[c]quinoline: Also features fused rings but with different heteroatoms and functional groups.
Octahydroisoquinoline: Another polycyclic compound with hydrogenated rings, but different in the arrangement of the fused rings and substituents.
Uniqueness
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid stands out due to its intricate ring system, which provides unique steric and electronic properties. This makes it highly versatile in various chemical transformations and biological interactions, setting it apart from simpler polycyclic compounds.
属性
IUPAC Name |
1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQBZXACGKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)
![2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B2470104.png)


![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2470109.png)


![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2470114.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)


![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)

